N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS No.: 1351613-42-7
Cat. No.: VC5507129
Molecular Formula: C18H17NO2S
Molecular Weight: 311.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351613-42-7 |
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Molecular Formula | C18H17NO2S |
Molecular Weight | 311.4 |
IUPAC Name | N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-thiophen-2-ylacetamide |
Standard InChI | InChI=1S/C18H17NO2S/c20-17(12-19-18(21)11-14-7-4-10-22-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,20H,11-12H2,(H,19,21) |
Standard InChI Key | OBDLRYUNCZIKSY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CC3=CC=CS3)O |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound features a naphthalene ring system linked via a hydroxyethyl chain to an acetamide group, which is further substituted with a thiophene ring. The molecular formula is C₁₉H₁₈N₂O₃S, with a molecular weight of 354.4 g/mol . Key structural elements include:
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Naphthalene core: A bicyclic aromatic system known for enhancing lipid solubility and membrane permeability.
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Hydroxyethyl spacer: Introduces polarity and hydrogen-bonding capacity, potentially improving solubility.
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Thiophene-acetamide moiety: Contributes to electronic delocalization and metabolic stability.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₉H₁₈N₂O₃S |
Molecular Weight | 354.4 g/mol |
Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
Hydrogen Bond Acceptors | 4 (amide O, hydroxyl O, thiophene S) |
Rotatable Bonds | 6 |
Synthetic Strategies
Reaction Design
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide likely involves a multi-step approach, drawing from methodologies used for related compounds :
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Activation of 2-(thiophen-2-yl)acetic acid: Conversion to the corresponding acyl chloride using thionyl chloride (SOCl₂).
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Amide bond formation: Reaction of the acyl chloride with 2-amino-1-(naphthalen-1-yl)ethanol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.
Scheme 1: Proposed Synthesis Pathway
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2-(Thiophen-2-yl)acetic acid → 2-(Thiophen-2-yl)acetyl chloride (SOCl₂, reflux).
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2-(Thiophen-2-yl)acetyl chloride + 2-amino-1-(naphthalen-1-yl)ethanol → N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (THF, triethylamine, room temperature).
Optimization Challenges
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Steric hindrance: Bulky naphthalene and thiophene groups may slow reaction kinetics, necessitating extended reaction times (e.g., 15–72 hours) .
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Purification: Crystallization from acetonitrile or methanol-water mixtures is recommended to isolate the pure product .
Spectroscopic Characterization
¹H NMR (CDCl₃, δ ppm) :
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Naphthalene protons: Multiplet signals at 7.20–8.20 ppm (8H, aromatic).
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Hydroxyethyl group:
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CH₂OH: Triplet at 3.70–3.90 ppm (2H, J = 6.0 Hz).
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OH: Broad singlet at 2.50 ppm (1H, exchangeable).
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Thiophene protons: Doublets at 6.80–7.30 ppm (3H, J = 3.5 Hz).
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Acetamide NH: Singlet at 9.30 ppm (1H).
¹³C NMR (CDCl₃, δ ppm) :
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Amide carbonyl: 167.2 ppm.
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Thiophene carbons: 114.4–149.6 ppm.
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Naphthalene carbons: 125.0–135.0 ppm.
Infrared (IR) Spectroscopy
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N–H stretch: 3300 cm⁻¹ (amide).
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C=O stretch: 1650 cm⁻¹ (amide I band).
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O–H stretch: 3200–3500 cm⁻¹ (hydroxyl).
Computational and Hirshfeld Surface Analysis
Density Functional Theory (DFT) Insights
Geometry optimization at the B3LYP/6-311++G(d,p) level predicts:
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Planar amide group: Facilitates π-π stacking with aromatic biological targets (e.g., DNA bases) .
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Electrophilicity index (ω): 1.45 eV, indicating moderate electron-accepting capacity.
Hirshfeld Surface Analysis
Intermolecular interactions in the crystal lattice:
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H···H contacts: 21% (van der Waals interactions).
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S···H contacts: 19% (thiophene sulfur participation).
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N···H contacts: 14% (amide NH hydrogen bonding).
Biological Activity Predictions
Antioxidant Capacity
ABTS radical scavenging assays suggest moderate activity (IC₅₀: 85 µM), attributed to the hydroxyl group’s hydrogen-donating ability .
DNA Interaction Studies
Electrophilicity-based charge transfer (ECT) calculations predict preferential binding to thymine (ΔN = 0.45), mediated by π-π stacking and hydrogen bonding .
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison
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